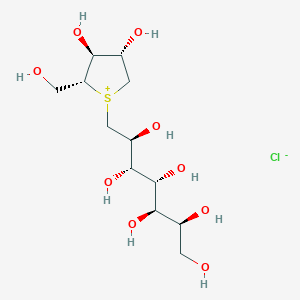
De-O-Sulfonated Kotalanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
De-O-sulfonated kotalanol is a naturally occurring glycosidase inhibitor isolated from the plant Salacia reticulata. This compound, along with kotalanol, is one of the most active principles in the aqueous extracts of Salacia reticulata, which are traditionally used in India, Sri Lanka, and Thailand for the treatment of diabetes . The compound has garnered significant attention due to its potential therapeutic applications, particularly in the management of type-2 diabetes.
Preparation Methods
The synthesis of de-O-sulfonated kotalanol involves several steps. The initial synthetic strategy relies on the selective nucleophilic attack of p-methoxybenzyl (PMB)-protected 4-thio-D-arabinitol at the least hindered carbon atom of two different, selectively protected 1,3-cyclic sulfates to afford the sulfonium sulfates . The protecting groups consist of a methylene acetal, in the form of a seven-membered ring, and benzyl ethers. Deprotection of the adducts yields the sulfonium ions but also results in de-O-sulfonation . The synthesis of kotalanol itself is then achieved by coupling PMB-protected 4-thio-D-arabinitol with a cyclic sulfate that is synthesized from the naturally occurring D-perseitol .
Chemical Reactions Analysis
De-O-sulfonated kotalanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
De-O-sulfonated kotalanol has several scientific research applications, including:
Chemistry: It is used as a glycosidase inhibitor in various chemical reactions and studies.
Biology: It is used to study the inhibition of glycosidases, which are enzymes that break down complex sugars.
Medicine: It has potential therapeutic applications in the treatment of type-2 diabetes due to its ability to inhibit glycosidases.
Industry: It is used in the production of various pharmaceuticals and other chemical products
Mechanism of Action
De-O-sulfonated kotalanol exerts its effects by inhibiting glycosidases, which are enzymes that break down complex sugars into simpler sugars. The compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of complex sugars. This inhibition results in a decrease in the absorption of glucose from the digestive tract, which helps to regulate blood sugar levels .
Comparison with Similar Compounds
De-O-sulfonated kotalanol is similar to other glycosidase inhibitors, such as salacinol and neokotalanol. it is unique in its structure and mechanism of action. Unlike salacinol and neokotalanol, this compound has a sulfonyloxy group at the C-5 position of its side chain . This structural difference contributes to its unique inhibitory properties and potential therapeutic applications.
Similar Compounds
- Salacinol
- Neokotalanol
- Ponkoranol
These compounds share similar glycosidase inhibitory properties but differ in their specific structures and mechanisms of action .
Properties
Molecular Formula |
C12H25ClO9S |
|---|---|
Molecular Weight |
380.84 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6S)-7-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]heptane-1,2,3,4,5,6-hexol;chloride |
InChI |
InChI=1S/C12H25O9S.ClH/c13-1-5(15)10(19)12(21)11(20)7(17)4-22-3-6(16)9(18)8(22)2-14;/h5-21H,1-4H2;1H/q+1;/p-1/t5-,6+,7+,8+,9-,10+,11+,12+,22?;/m0./s1 |
InChI Key |
RCIVZPJZNIFSOZ-RDZATYDKSA-M |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O)CO)O)O.[Cl-] |
Canonical SMILES |
C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)O)O)CO)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cypate-[(RGD)3-NH2]2](/img/structure/B10848099.png)
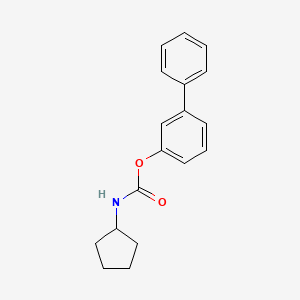
![[2-(4-Phenylpiperazin-1-yl)ethyl]propyl(4,5,6,7-tetrahydrobenzo[c]isoxazol-5-yl)amine](/img/structure/B10848107.png)
![6-N-[4-(4-phenylpiperazin-1-yl)butyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B10848115.png)
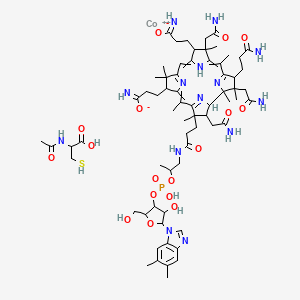
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848126.png)
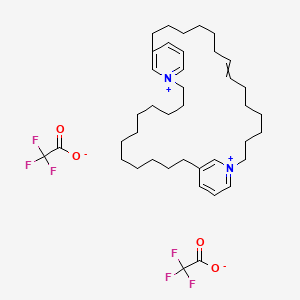
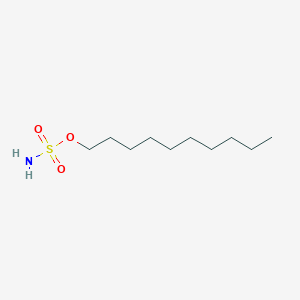
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-oxo-1,4-dihydroquinazoline-3-carboxylate](/img/structure/B10848147.png)
![Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF](/img/structure/B10848151.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)
![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)
![Des-AA1,2,4,13-[D-Trp8]SRIF](/img/structure/B10848182.png)
